

Avotaciclib safety and efficacy evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Avotaciclib at a Glance

Avotaciclib (also known as BEY1107) is an investigational drug with a distinct profile [1] [2] [3].

- **Mechanism of Action:** It is a potent, orally bioavailable **selective cyclin-dependent kinase 1 (CDK1) inhibitor** [1] [3].
- **Primary Indication Under Investigation:** It is being studied for the treatment of **locally advanced or metastatic pancreatic cancer**, both as a monotherapy and in combination with gemcitabine [1] [2].
- **Proposed Antineoplastic Activity:** Research suggests that by inhibiting CDK1, **Avotaciclib** may target cancer stem cell division, induce cell cycle arrest, and promote apoptosis (programmed cell death) [3].

Comparison with CDK4/6 Inhibitors

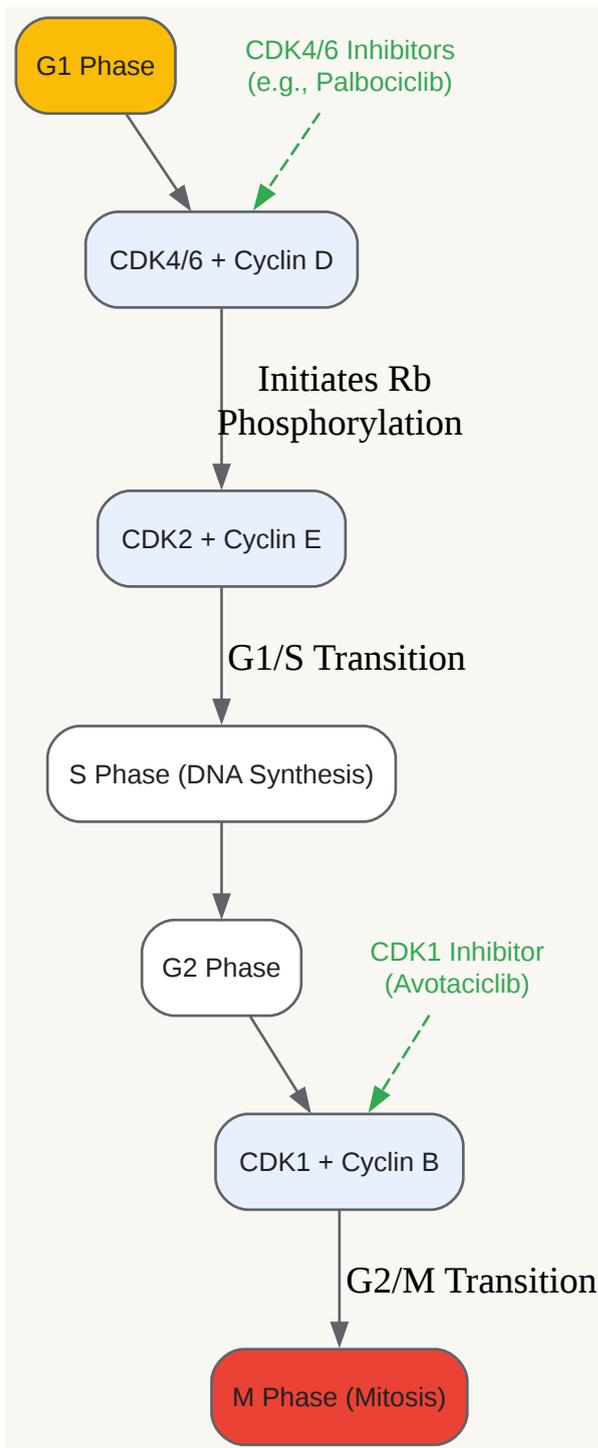
The table below summarizes how **Avotaciclib** compares to the three CDK4/6 inhibitors approved for HR+/HER2- breast cancer. A key difference lies in their primary kinase targets, which leads to different research and application focuses.

Drug Name	Primary Target	Key Approved Indications	Reported Common Adverse Events
Avotaciclib	CDK1 [1] [3]	Investigational (e.g., Pancreatic Cancer) [1]	Data not fully available (Clinical trials ongoing) [2]

Drug Name	Primary Target	Key Approved Indications	Reported Common Adverse Events
Palbociclib	CDK4/6 [1] [4] [5]	HR+/HER2- Breast Cancer [1] [6]	Neutropenia (Very Common) [6] [7]
Ribociclib	CDK4/6 [1] [4] [5]	HR+/HER2- Breast Cancer [1] [6]	Neutropenia, Hepatotoxicity, QT Prolongation [7]
Abemaciclib	CDK4/6 [1] [4] [5]	HR+/HER2- Breast Cancer [1] [6]	Diarrhea, Lower incidence of neutropenia [6] [5]

The Cell Cycle and CDK Inhibitor Action

CDK inhibitors work by interrupting the cell cycle, a process that is often dysregulated in cancer cells. The following diagram illustrates the distinct roles of CDK1 and CDK4/6 in this process.



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As shown, CDK4/6 inhibitors act earlier in the cell cycle (G1 phase) to prevent cells from starting DNA replication [1] [5]. In contrast, **Avotaciclilb**, as a **CDK1 inhibitor**, acts later to prevent cells from entering the mitotic (M) phase, where cell division actually occurs [1] [3].

Research and Development Context

The research into selective CDK inhibitors like **Avotaciclib** is driven by the challenges faced by earlier, broader-acting drugs [1]. While CDK4/6 inhibitors have become a standard in breast cancer, resistance can develop through various mechanisms, such as mutations in the **RB1** gene or upregulation of other signaling pathways like **CDK2** or **CDK6** [1] [8]. This has spurred the development of more selective inhibitors and combination strategies.

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To cite this document: Smolecule. [Avotaciclib safety and efficacy evaluation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-safety-and-efficacy-evaluation>]

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